

In-Depth Spectroscopic Analysis of Yadanzioside L: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yadanzioside L

Cat. No.: B14099515

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for **Yadanzioside L**, a quassinoid glycoside isolated from the seeds of *Brucea javanica*. The structural elucidation of this complex natural product relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document summarizes the key spectroscopic data in a structured format, outlines the experimental protocols for data acquisition, and presents a logical workflow for the analysis process.

Spectroscopic Data Presentation

The structural confirmation of **Yadanzioside L** is achieved through the comprehensive analysis of its ^1H NMR, ^{13}C NMR, Mass Spectrometry, and UV-Vis spectroscopic data. The following tables present a summary of the quantitative data obtained from these analyses.

Table 1: ^1H NMR Spectroscopic Data for Yadanzioside L (500 MHz, $\text{C}_5\text{D}_5\text{N}$)

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------------------|----------------------------------|--------------|---------------------------|
| 1 | 4.25 | d | 8.0 |
| 3 | 5.95 | d | 2.5 |
| 5 | 3.28 | dd | 12.0, 5.0 |
| 6 α | 2.35 | m | 8.5 |
| 6 β | 2.05 | m | |
| 7 | 4.88 | d | 2.0 |
| 9 | 3.45 | s | |
| 11 | 4.58 | br s | |
| 12 | 4.20 | d | 8.5 |
| 14 | 3.05 | d | 2.0 |
| 15 | 5.45 | d | |
| 18 (CH ₃) | 1.98 | s | |
| 19 (CH ₃) | 1.25 | s | |
| 20-COOCH ₃ | 3.75 | s | |
| Side Chain | | | |
| 2' | 6.95 | q | 1.5 |
| 3'-CH ₃ | 2.15 | d | 1.5 |
| 4'-CH ₃ | 1.55 | s | |
| 4'-CH ₃ | 1.52 | s | |
| Glucose Moiety | | | |
| 1'' | 5.15 | d | 7.5 |
| 2'' | 4.10 | m | |
| 3'' | 4.30 | m | |

| | | | |
|-----|------|----|-----------|
| 4" | 4.35 | m | |
| 5" | 3.95 | m | |
| 6"a | 4.50 | dd | 11.5, 2.5 |
| 6"b | 4.38 | dd | 11.5, 5.5 |

Table 2: ^{13}C NMR Spectroscopic Data for Yadanzioside L (125 MHz, $\text{C}_5\text{D}_5\text{N}$)

| Position | Chemical Shift (δ , ppm) | Position | Chemical Shift (δ , ppm) |
|----------|----------------------------------|-----------------------|----------------------------------|
| 1 | 79.8 | 18 | 23.5 |
| 2 | 208.2 | 19 | 16.8 |
| 3 | 78.5 | 20 | 175.1 |
| 4 | 164.5 | 21-COOCH ₃ | 52.8 |
| 5 | 45.2 | Side Chain | |
| 6 | 28.8 | 1' | 167.2 |
| 7 | 82.5 | 2' | 139.5 |
| 8 | 51.5 | 3' | 129.8 |
| 9 | 46.8 | 4' | 72.5 |
| 10 | 143.2 | 5' | 29.8 |
| 11 | 76.5 | 6' | 30.1 |
| 12 | 78.2 | Glucose Moiety | |
| 13 | 48.5 | 1" | 104.5 |
| 14 | 85.1 | 2" | 75.5 |
| 15 | 71.8 | 3" | 78.8 |
| 16 | 211.5 | 4" | 71.9 |
| 17 | 172.5 | 5" | 78.2 |
| 6" | 63.0 | | |

Table 3: Mass Spectrometry and UV-Vis Data for Yadanzioside L

| Spectroscopic Method | Observed Value |
|----------------------------|--|
| FAB-MS (Positive Ion Mode) | m/z 727 [M+H] ⁺ , 749 [M+Na] ⁺ |
| UV-Vis (Methanol) | λ_{max} 220 nm (log ϵ 4.25) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structure elucidation of complex natural products like **Yadanzioside L**. The following sections detail the methodologies employed for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.
- Sample Preparation: Approximately 10 mg of purified **Yadanzioside L** was dissolved in 0.5 mL of deuterated pyridine (C₅D₅N).
- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 10 ppm.
 - Acquisition Time: 3.0 seconds.
 - Relaxation Delay: 2.0 seconds.
 - Number of Scans: 16.
 - Referencing: The residual solvent peak of pyridine-d₅ at δ 8.74, 7.58, and 7.22 ppm was used as the internal standard.
- ¹³C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled pulse sequence.

- Spectral Width: 250 ppm.
- Acquisition Time: 1.0 second.
- Relaxation Delay: 2.0 seconds.
- Number of Scans: 2048.
- Referencing: The solvent peaks of pyridine-d₅ at δ 150.35, 135.91, and 123.87 ppm were used as the internal standard.

Mass Spectrometry (MS)

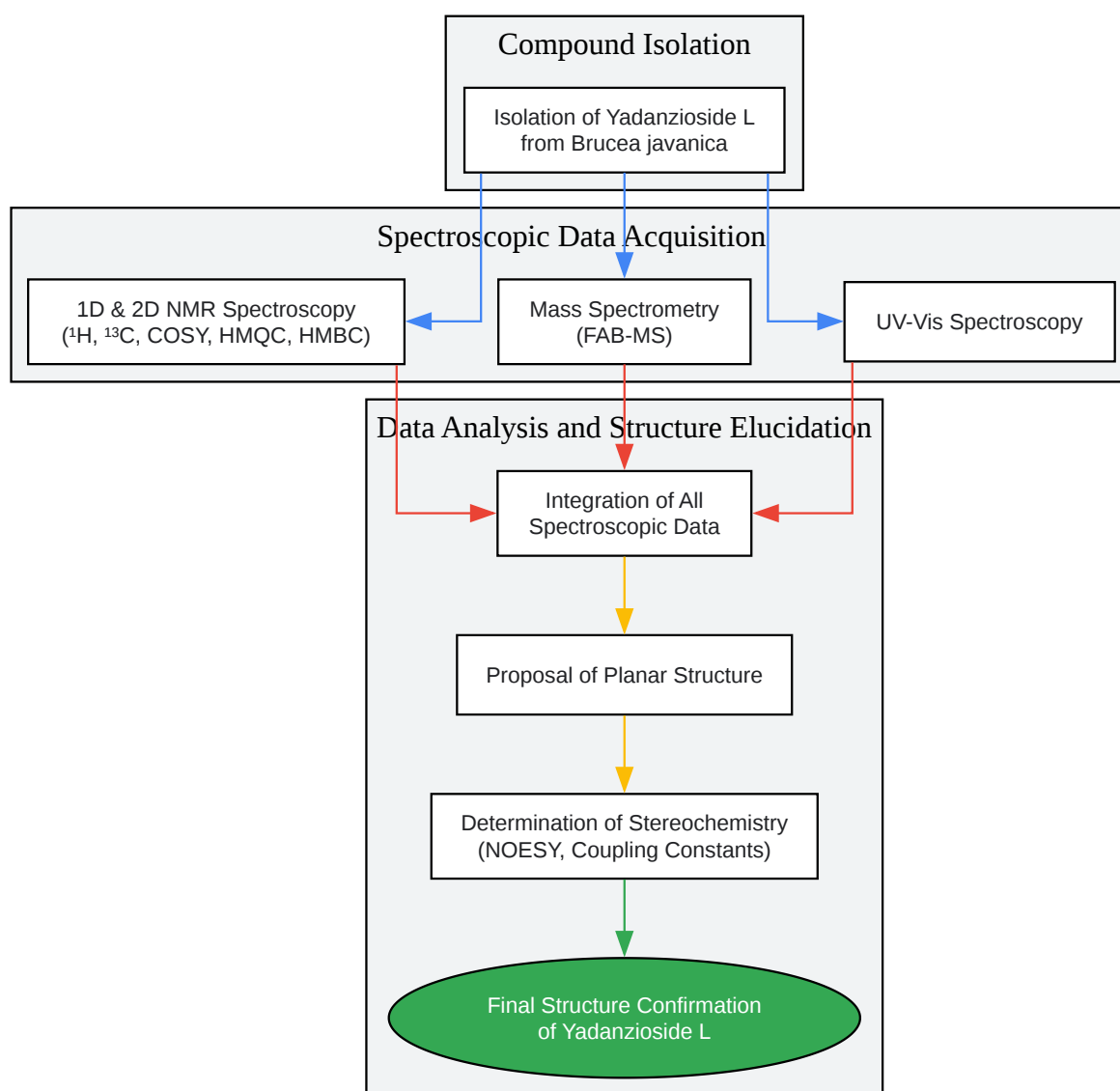
- Instrumentation: Fast Atom Bombardment (FAB) mass spectra were obtained using a JEOL JMS-DX 303 mass spectrometer.
- Sample Preparation: A solution of **Yadanzioside L** in methanol was mixed with a glycerol matrix on the FAB probe tip.
- Ionization Mode: Positive ion mode was used.
- Atom Beam: A beam of xenon atoms with an energy of 6 keV was used to bombard the sample matrix.
- Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: The UV-Vis spectrum was recorded on a Shimadzu UV-240 spectrophotometer.
- Sample Preparation: A dilute solution of **Yadanzioside L** was prepared in methanol.
- Scan Range: The spectrum was recorded from 200 to 400 nm.
- Blank: Methanol was used as the blank for baseline correction.
- Data Analysis: The wavelength of maximum absorbance (λ_{\max}) and the molar absorptivity ($\log \epsilon$) were determined.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic data analysis for the structure elucidation of **Yadanzioside L** can be visualized as a sequential process, starting from the isolation of the compound to its final structural confirmation.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Yadanzioside L: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14099515#yadanzioside-l-s-spectroscopic-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com